molecular formula C17H19NO5S B5586402 N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(3-methylphenoxy)acetamide

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B5586402
M. Wt: 349.4 g/mol
InChI Key: PEQBMAMSHKHJIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves multi-step reactions, starting from basic aromatic compounds and proceeding through nitration, reduction, and sulfonation steps. For instance, hydrogen bond studies in substituted N-(2-hydroxyphenyl)acetamides involve synthesizing compounds from 2-amino-3-nitrophenol and other derivatives, characterized by techniques like FAB mass spectrometry, IR, and NMR spectroscopy (Romero & Margarita, 2008). The synthesis often requires specific reagents and catalysts to introduce the sulfonyl and acetamide groups, with conditions optimized for yield and purity.

Molecular Structure Analysis

Molecular structure analysis of related compounds is typically conducted using X-ray crystallography and NMR spectroscopy. These analyses reveal the arrangement of atoms, the presence of intra- and intermolecular hydrogen bonds, and the electronic behavior of these bonds. For example, the molecular structure of certain N-(2-hydroxyphenyl)acetamides was determined to exhibit intramolecular hydrogen bonds contributing to their stability and reactivity (Romero & Margarita, 2008).

Chemical Reactions and Properties

The chemical reactivity of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(3-methylphenoxy)acetamide and its analogs involves interactions with various reagents under different conditions. Studies on similar compounds have shown reactions like the Lossen rearrangement, which are utilized in the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization (Thalluri et al., 2014). These reactions are crucial for modifying the functional groups and enhancing the compound's bioactivity.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. While specific data on N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(3-methylphenoxy)acetamide might not be available, related research indicates that such compounds can exhibit varied solubilities and crystalline forms, influencing their application in pharmaceutical formulations (Arafat et al., 2022).

properties

IUPAC Name

N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-24(21,22)14-7-8-16(19)15(10-14)18-17(20)11-23-13-6-4-5-12(2)9-13/h4-10,19H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQBMAMSHKHJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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